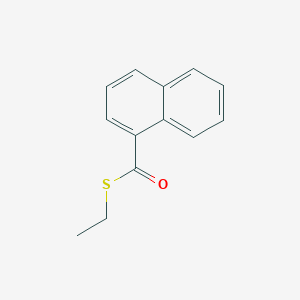

S-Ethyl naphthalene-1-carbothioate

Description

S-Ethyl naphthalene-1-carbothioate is a thiocarbamate derivative featuring a naphthalene ring substituted at the 1-position with a carbothioate group linked to an ethyl moiety.

Propriétés

Numéro CAS |

85908-64-1 |

|---|---|

Formule moléculaire |

C13H12OS |

Poids moléculaire |

216.30 g/mol |

Nom IUPAC |

S-ethyl naphthalene-1-carbothioate |

InChI |

InChI=1S/C13H12OS/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 |

Clé InChI |

MQNGJVSGJRTNDY-UHFFFAOYSA-N |

SMILES canonique |

CCSC(=O)C1=CC=CC2=CC=CC=C21 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl naphthalene-1-carbothioate typically involves the reaction of naphthalene-1-carboxylic acid with ethanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like acetonitrile at low temperatures (0°C) and then allowed to warm to room temperature. The resulting thioester is purified through filtration and chromatography .

Industrial Production Methods

Industrial production methods for S-Ethyl naphthalene-1-carbothioate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

S-Ethyl naphthalene-1-carbothioate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thioester can be reduced to form alcohols.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various alkyl or aryl thioesters.

Applications De Recherche Scientifique

S-Ethyl naphthalene-1-carbothioate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its cytotoxic and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of S-Ethyl naphthalene-1-carbothioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release naphthalene-1-carboxylic acid and ethanethiol, which can further interact with biological molecules. The compound’s biological activities are attributed to its ability to modulate enzyme activity and disrupt cellular processes .

Comparaison Avec Des Composés Similaires

Structural Analogues in the Thiocarbamate Family

Thiocarbamates share the general formula R-O-C(=S)-N<, but S-ethyl naphthalene-1-carbothioate replaces the oxygen with a sulfur atom and incorporates a naphthalene ring. Key structural analogues include:

Key Observations :

- The naphthalene ring in S-ethyl naphthalene-1-carbothioate likely enhances aromatic interactions and may increase environmental persistence compared to aliphatic analogues like EPTC.

- Aliphatic thiocarbamates (e.g., EPTC) are volatile and soil-applied herbicides, whereas aromatic derivatives may exhibit reduced volatility and altered bioavailability .

Physicochemical Properties

While direct data on S-ethyl naphthalene-1-carbothioate are scarce, comparisons can be drawn from naphthalene derivatives and aliphatic thiocarbamates:

- Naphthalene-1,8-diaminatoborane : A naphthalene derivative with a molecular weight of 168.00 g/mol and stability at 0–6°C . This suggests that naphthalene-based compounds may require specialized storage conditions.

- EPTC : Boiling point ~127°C, high volatility, and moderate water solubility (375 mg/L at 20°C) . In contrast, the aromatic ring in S-ethyl naphthalene-1-carbothioate is expected to reduce volatility and increase lipophilicity.

Toxicological and Environmental Considerations

Toxicological profiles for naphthalene derivatives (e.g., naphthalene, 1-methylnaphthalene) highlight systemic effects such as hepatic and renal toxicity in mammals . Key inferences include:

- Aliphatic thiocarbamates like EPTC are classified as low-toxicity herbicides but may degrade into more toxic metabolites (e.g., sulfoxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.